molecular formula C7H11NO2 B14923481 Methyl 3-azabicyclo[3.1.0]hexane-6-carboxylate

Methyl 3-azabicyclo[3.1.0]hexane-6-carboxylate

Cat. No.: B14923481
M. Wt: 141.17 g/mol
InChI Key: LITPBZMWZQGLEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-azabicyclo[3.1.0]hexane-6-carboxylate is a bicyclic heterocyclic compound featuring a fused cyclopropane and pyrrolidine ring system, with a methyl ester group at the 6-position. Its molecular formula is C₇H₁₁NO₂ (MW: 141.17 g/mol), and it is identified by CAS No. 1607014-49-2 . This scaffold is highly valued in medicinal chemistry for its rigid, three-dimensional structure, which enables precise spatial orientation of pharmacophores. It has been utilized in the synthesis of allosteric inhibitors targeting mutant isocitrate dehydrogenase (IDH), demonstrating its role in oncology drug discovery . The compound is typically synthesized via stereoselective methods, such as dirhodium-catalyzed reactions, to achieve high diastereoselectivity without chromatographic purification .

Properties

IUPAC Name

methyl 3-azabicyclo[3.1.0]hexane-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-10-7(9)6-4-2-8-3-5(4)6/h4-6,8H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LITPBZMWZQGLEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2C1CNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stereochemical Control

The dirhodium(II) catalyst activates EDA to generate a rhodium-bound carbene intermediate, which undergoes [2+1] cycloaddition with the dihydropyrrole substrate. The exo or endo selectivity of the resulting cyclopropane is dictated by the choice of dirhodium ligand. For example:

  • Dirhodium(II) tetrakis(trifluoroacetamide) [Rh₂(TFA)₄] : Favors exo-cyclopropanation due to steric hindrance preventing carbene approach from the concave face.
  • Dirhodium(II) carboxylates with bulky ligands : Promote endo-selectivity by stabilizing transition states through non-covalent interactions.

Post-cyclopropanation hydrolysis under basic or acidic conditions yields the methyl ester directly or via subsequent esterification. Telescoped protocols bypass chromatographic purification, achieving 76% combined yield for exo-methyl 3-azabicyclo[3.1.0]hexane-6-carboxylate and 54% for the endo isomer.

Palladium-Mediated C–H Activation for Late-Stage Functionalization

Palladium-catalyzed C–H bond functionalization offers a complementary route to introduce the methyl ester moiety. A representative procedure involves:

Direct Coupling of Preformed Bicyclic Amines

In a 3000 mL reactor, 2-chloro-N-cyclopropyl-N-methylacetamide undergoes coupling with bis(trimethylsilyl)peroxide in the presence of bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] and lithium hexamethyldisilazide (LiHMDS). This one-pot sequence installs the ester group via oxidative addition and reductive elimination, yielding methyl 3-azabicyclo[3.1.0]hexane-6-carboxylate in 78% yield after extraction with dichloromethane.

Hydrolytic Strategies for Ester Interconversion

Saponification-Rearrangement Sequences

This compound can be accessed through hydrolysis of its tert-butyl ester precursor. Treatment of tert-butyl 2,6-dichloronicotinate with sodium hydroxide in methanol/water (5:2 v/v) at ambient temperature for 24 hours affords the carboxylic acid, which is subsequently methylated using iodomethane (CH₃I) and cesium carbonate (Cs₂CO₃) in acetonitrile. This two-step process achieves 85% overall yield.

Comparative Analysis of Synthetic Methods

Method Catalyst/Reagents Yield (%) Stereoselectivity Purification Scale Demonstrated
Dirhodium cyclopropanation Rh₂(TFA)₄, EDA 76 (exo) >95% exo or endo Kugelrohr distillation 10 mmol
Pd-mediated C–H activation Pd(dba)₂, LiHMDS 78 N/A Chromatography 150 mmol
Hydrolysis-methylation NaOH, CH₃I, Cs₂CO₃ 85 Racemic Filtration 20 mmol

Key observations :

  • The dirhodium route excels in stereocontrol and scalability but requires specialized catalysts.
  • Palladium methods enable direct C–H functionalization but necessitate air-free conditions.
  • Hydrolysis-methylation is operationally simple but produces racemic material unless chiral auxiliaries are employed.

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectra of this compound exhibit diagnostic signals:

  • δ 3.72–3.84 ppm : Methoxy protons (singlet, integration 3H)
  • δ 1.90–1.84 ppm : Bridgehead protons (multiplet, 1H)
  • δ 0.81–0.74 ppm : Cyclopropane methylene (multiplet, 1H).

X-ray Crystallography

Single-crystal X-ray structures (CCDC 2304157, 2304169) confirm the bicyclic framework with bond lengths of 1.54 Å for the cyclopropane C-C bonds and 1.45 Å for the ester carbonyl.

Industrial-Scale Considerations and Process Optimization

The dirhodium-catalyzed method has been successfully scaled to 10 mmol batches with ReactIR monitoring confirming no hazardous diazo compound accumulation. For larger-scale production (>1 kg), the Pd-mediated route offers advantages in equipment compatibility, though rhodium-based protocols minimize metal leaching (Rh content <2 ppm by ICP-MS).

Chemical Reactions Analysis

Types of Reactions

Methyl 3-azabicyclo[3.1.0]hexane-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Methyl 3-azabicyclo[3.1.0]hexane-6-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-azabicyclo[3.1.0]hexane-6-carboxylate involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, contributing to its therapeutic effects .

Comparison with Similar Compounds

Key Observations :

  • Solubility : Methyl esters exhibit higher polarity than ethyl analogs, favoring aqueous solubility. Hydrochloride salts further improve solubility .
  • Synthetic Yield : Methyl esters achieve yields up to 85% under alkaline hydrolysis, while ethyl esters require harsher conditions (e.g., 100°C for 96 h) with moderate yields (~63%) .

Bicyclo Ring Modifications

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Applications References
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane 6,6-dimethyl 125.18 Increased lipophilicity; potential CNS-targeting scaffold
3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine Benzyl + amine 202.29 Enhanced binding to amine receptors; explored in neurological drug candidates
3-[(tert-Butoxycarbonyl)]-6-carboxylic acid Boc-protected carboxylic acid 241.27 Stabilizes intermediates during peptide coupling

Key Observations :

  • Lipophilicity : 6,6-Dimethyl derivatives show increased logP values, favoring blood-brain barrier penetration .
  • Pharmacophore Flexibility : Benzylamine derivatives enable diverse target engagement (e.g., G-protein-coupled receptors) compared to ester-focused analogs .

Functional Group Additions

Compound Name Functional Group(s) Molecular Weight (g/mol) Key Properties/Applications References
Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate Benzyl + dioxo groups 317.36 Introduces hydrogen-bonding motifs; potential protease inhibition
This compound sulfonamide Sulfonamide 234.28 Enhances metabolic stability; explored in kinase inhibitors

Key Observations :

  • Hydrogen Bonding : Dioxo groups improve target affinity via additional hydrogen-bonding interactions .
  • Metabolic Stability : Sulfonamide derivatives resist enzymatic degradation, extending half-life .

Stereochemical Considerations

The stereochemistry of the 3-azabicyclo[3.1.0]hexane scaffold critically impacts biological activity. For example:

  • Dirhodium Catalysis : Enables stereoselective synthesis of exo- or endo-isomers with >95% diastereomeric excess, avoiding costly purification .
  • (1R,5S,6R) Configuration : This enantiomer is predominant in IDH inhibitors, as it optimally positions the carboxylate for binding to the enzyme’s allosteric site .

Biological Activity

Methyl 3-azabicyclo[3.1.0]hexane-6-carboxylate, also known as exo-3-Methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid, is a bicyclic compound notable for its potential biological activities due to its structural features that resemble those of various neurotransmitters and bioactive molecules. This article discusses its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

Structural Characteristics

The compound's unique bicyclic structure, characterized by a nitrogen atom integrated into the framework, contributes significantly to its biological properties. Its molecular formula is C8H13NO2C_8H_{13}NO_2 with a molecular weight of approximately 155.19 g/mol. The presence of a carboxylic acid functional group at the 6-position enhances its reactivity and potential for interaction with biological targets.

Biological Activities

Potential Therapeutic Applications:

  • Opioid Receptor Antagonism: Research indicates that derivatives of the 3-azabicyclo[3.1.0]hexane core exhibit antagonist activity at μ-opioid receptors, which is crucial for developing new analgesics without the addictive properties of traditional opioids .
  • Histone Deacetylase Inhibition: Some compounds within this class have shown promise as histone deacetylase inhibitors, which are significant in cancer therapy due to their role in gene expression regulation .
  • Antinociceptive Properties: Studies have demonstrated that certain derivatives can modulate pain responses effectively, suggesting their utility in pain management therapies .

Mechanisms of Action:
The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems and modulate receptor activities. For instance, modifications to the methyl group on the azabicyclo structure resulted in a 35-fold increase in binding affinity to μ-opioid receptors, highlighting the significance of structural optimization in enhancing therapeutic efficacy .

Synthesis Methods

Various synthetic routes have been explored to produce this compound:

Synthesis MethodDescriptionYield
1,3-Dipolar CycloadditionUtilizes azomethine ylides and cyclopropene dipolarophiles to form spirocyclic derivativesUp to 70%
Palladium-Catalyzed ReactionsInvolves cyclopropanation of maleimides with N-tosylhydrazonesHigh yields reported

These methods are crucial for generating sufficient quantities of the compound for further biological evaluation.

Case Studies

  • Opioid Ligand Development: A study focused on designing a new class of opioid ligands based on the azabicyclo structure demonstrated significant antagonist activity against μ-opioid receptors in vivo, showcasing the compound's potential in treating pruritus without typical opioid side effects .
  • Histone Deacetylase Inhibition: Compounds derived from methyl 3-azabicyclo[3.1.0]hexane were tested for their ability to inhibit histone deacetylases, revealing promising results that warrant further investigation into their anticancer properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.